molecular formula C22H29O4- B1263659 Sorgoleone(1-)

Sorgoleone(1-)

Cat. No.: B1263659
M. Wt: 357.5 g/mol
InChI Key: FGWRUVXUQWGLOX-AFJQJTPPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sorgoleone(1-) is an organic anion which is obtained by removal of a proton from the hydroxy group of sorgoleone. The major form of sorgoleone at pH 7.3. It is a conjugate base of a sorgoleone.

Scientific Research Applications

Herbicidal Properties

Sorgoleone is recognized for its potent herbicidal activity against a range of weed species. It functions primarily through the inhibition of photosynthesis and other physiological processes in target plants.

Field Applications

  • Formulation as Bioherbicide : Recent research has formulated sorgoleone as a wettable powder (WP), enhancing its efficacy in controlling weed growth while being more tolerant to crop species . This formulation allows for targeted application, reducing the reliance on synthetic herbicides.
Weed Species Growth Suppression (%) Application Rate (kg a.i. ha1^{-1})
Rumex japonicus1000.4
Plantago asiatica1000.4
Grass species300.4

Impact on Soil Microbial Communities

Sorgoleone not only affects plant growth but also significantly alters the composition of soil microbial communities. Research indicates that it can influence soil nitrification processes and microbial diversity.

Microbial Dynamics

  • Alteration of Microbiome : Sorgoleone was found to shape the bacterial community structure in agricultural soils, promoting beneficial microbial interactions while inhibiting harmful pathogens .
  • Nitrification Potential : The presence of sorgoleone in the soil has been linked to changes in nitrification rates, which are crucial for nutrient cycling and soil health .

Crop Improvement Strategies

The unique properties of sorgoleone have prompted research into its potential applications in crop improvement, particularly through genetic engineering.

Transgenic Approaches

  • Gene Transfer to Other Crops : Scientists have successfully transferred the biosynthetic pathway for sorgoleone into rice plants, aiming to enhance their natural weed resistance. This biotechnological advancement could lead to crops that naturally produce their own herbicides, reducing the need for chemical applications .
  • Economic Benefits : Implementing sorgoleone-producing crops could lower production costs for farmers by decreasing reliance on synthetic herbicides while also promoting sustainable agricultural practices .

Case Study 1: Formulation Efficacy

A study evaluating the efficacy of formulated sorgoleone demonstrated significant weed suppression under controlled conditions, with broadleaf weeds showing over 90% growth inhibition compared to untreated controls . This highlights the potential for sorgoleone as an environmentally friendly alternative to conventional herbicides.

Case Study 2: Microbial Community Effects

In field studies, sorgoleone application resulted in a marked shift in microbial community composition, enhancing beneficial bacteria associated with plant growth while suppressing pathogenic strains . This underscores its dual role as both a herbicide and a promoter of soil health.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying sorgoleone(1-) in plant tissues and rhizosphere soil?

Sorgoleone(1-) can be quantified using high-performance liquid chromatography (HPLC) with an external calibration curve. The method involves extracting sorgoleone from dried plant material or soil using solvents like methanol or acetone, followed by chromatographic separation with a C18 column and UV detection at 190–350 nm. Calibration curves must be validated with pure sorgoleone standards (e.g., sourced from USDA-ARS). Statistical validation should include triplicate measurements and linear regression analysis to ensure precision .

Q. How should experimental designs be structured to assess sorgoleone(1-)’s allelopathic effects on weed suppression?

Field studies should adopt randomized block designs with at least four replications to account for soil heterogeneity. Key variables include sorgoleone content at different growth stages (e.g., 5, 10, and 15 days post-emergence) and weed biomass measurements. Laboratory studies should pair HPLC quantification with bioassays (e.g., germination inhibition tests). Data analysis requires one-way ANOVA followed by post-hoc tests like Tukey’s HSD (p ≤ 0.05) to isolate treatment effects .

Q. What statistical tools are essential for analyzing sorgoleone(1-) production variability across sorghum cultivars?

Use ANOVA to compare sorgoleone content between cultivars, followed by Tukey’s test to identify homogeneous groups. Pearson correlation coefficients can link allelochemical levels to weed suppression efficacy, while linear regression models help predict yield outcomes based on sorgoleone dynamics. Software like Statistica or R is recommended for robust analysis .

Advanced Research Questions

Q. How do microbial communities in the rhizosphere influence sorgoleone(1-) degradation, and what genomic markers indicate this activity?

Bacterial strains (e.g., Streptomyces spp.) degrade sorgoleone via a conserved four-gene cluster identified through transcriptomics and mutagenesis. Researchers should isolate rhizosphere bacteria, sequence their genomes, and screen for homologs of these genes (e.g., sorA-D). Metagenomic datasets from bulk soil and rhizosphere samples can be mined using tools like KBase to map gene distribution under different nitrogen regimes .

Q. Why does sorgoleone(1-) selectively inhibit ammonia-oxidizing archaea (AOA) but not bacteria (AOB) in nitrifying populations?

Greenhouse experiments show that high sorgoleone-producing lines (e.g., IS20205) reduce AOA abundance and soil nitrification rates, likely due to structural specificity in enzyme inhibition (e.g., ammonia monooxygenase). Multivariate analysis (e.g., PCA) and Spearman’s correlations should integrate soil parameters (pH, moisture, NH₄⁺/NO₃⁻ levels) to disentangle sorgoleone’s role from environmental confounders .

Q. What experimental strategies resolve contradictions in sorgoleone(1-)’s translocation and site of action in target plants?

While sorgoleone inhibits root H⁺-ATPase and PSII in vitro, its translocation to shoots remains unclear. Isotopic labeling (e.g., ¹⁴C-sorgoleone) combined with autoradiography can track uptake and distribution. Confocal microscopy with fluorescent probes may localize sorgoleone in chloroplasts. Controlled hydroponic systems can isolate root-shoot signaling effects .

Properties

Molecular Formula

C22H29O4-

Molecular Weight

357.5 g/mol

IUPAC Name

4-methoxy-3,6-dioxo-2-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-1,4-dien-1-olate

InChI

InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/p-1/b6-5-,9-8-

InChI Key

FGWRUVXUQWGLOX-AFJQJTPPSA-M

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)[O-]

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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